molecular formula C2H2F2<br>CH2=CF2<br>C2H2F2 B1208946 Vinylidene fluoride CAS No. 75-38-7

Vinylidene fluoride

Cat. No.: B1208946
CAS No.: 75-38-7
M. Wt: 64.03 g/mol
InChI Key: BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Description

Vinylidene fluoride, also known as 1,1-difluoroethylene, is a hydrofluoroolefin with the chemical formula C2H2F2. This colorless, flammable gas is primarily used in the production of fluoropolymers such as polythis compound. This compound is known for its excellent chemical resistance, thermal stability, and mechanical properties, making it a valuable compound in various industrial applications .

Mechanism of Action

Target of Action

Vinylidene fluoride, also known as 1,1-Difluoroethylene, is a semi-crystalline thermoplastic fluoropolymer . It is primarily used in the production of polythis compound (PVDF), a polymer known for its excellent piezoelectric properties, thermal stability, and mechanical strength . The primary targets of this compound are therefore the applications that benefit from these properties, such as sensors and actuators, spin-valve devices, magnetoelectric materials, energy harvesting applications, tissue engineering, modeling engineering, and other biomedical engineering and devices .

Mode of Action

The mode of action of this compound is primarily through its piezoelectric properties. Piezoelectricity is a property of certain materials to generate an electrical charge when mechanically deformed . This property makes this compound useful in various applications, such as traffic sensors and pressure sensors .

Biochemical Pathways

This compound is used in the emulsion polymerization process to produce PVDF . The polymerization process involves the reaction of this compound under conditions of temperature and pressure similar to those found in industrial processes . The initial rate of polymerization is strongly influenced by the agitation of the reactor, with the rate of reaction increasing as the rate of agitation increases .

Pharmacokinetics

As a polymer, this compound exhibits excellent processability and chemical resistance to different materials such as different acids, bases, organic solvents, oil, and fat . .

Result of Action

The result of this compound’s action is the production of PVDF, a polymer with excellent piezoelectric properties, thermal stability, and mechanical strength . PVDF has a wide range of applications in various fields of science and technology .

Biochemical Analysis

Biochemical Properties

Vinylidene fluoride plays a significant role in biochemical reactions due to its chemical resistance and stability. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in metabolic pathways, affecting their activity and stability. The nature of these interactions is primarily based on the chemical structure of this compound, which allows it to form stable complexes with biomolecules .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their activity and function. Additionally, it can influence the expression of genes involved in metabolic pathways, leading to changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects. Understanding these dosage effects is crucial for developing safe and effective applications of this compound in biomedical engineering .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. For example, this compound can modulate the activity of enzymes involved in energy metabolism, influencing the overall metabolic state of the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions determine the localization and accumulation of this compound in different cellular compartments. Understanding the transport and distribution of this compound is essential for optimizing its applications in drug delivery and tissue engineering .

Chemical Reactions Analysis

Vinylidene fluoride undergoes various chemical reactions, including:

The major products formed from these reactions include polythis compound and its copolymers, as well as various halogenated derivatives .

Comparison with Similar Compounds

Vinylidene fluoride can be compared with other similar compounds, such as:

This compound is unique due to its combination of excellent chemical resistance, thermal stability, and piezoelectric properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

1,1-difluoroethene
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InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2
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InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N
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Canonical SMILES

C=C(F)F
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Molecular Formula

C2H2F2, Array
Record name 1,1-DIFLUOROETHYLENE
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Related CAS

24937-79-9
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DSSTOX Substance ID

DTXSID3021439
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Molecular Weight

64.03 g/mol
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Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless gas with a faint, ethereal odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a faint, ethereal odor., Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

-123 °F at 760 mmHg (NTP, 1992), -85.7 °C, -83 °C, -123 °F, -122 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

0.018 g/100 g at 77 °F and 760 mmHg (NTP, 1992), Slightly sol in water; sol in alcohol and ether, Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa, Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg, Water solubility = 165 ppm at 25 °C, In water, 164.9 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.617 at 75 °F (liquid) (NTP, 1992) - Less dense than water; will float, 0.617 g/cc at 24 °C (liquid), Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air, Relative density (water = 1): 0.6, 0.617 at 75 °F, 2.21(relative gas density)
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Vapor Density

2.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.2 (AIR= 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

21584 mmHg at 50 °F ; 26980 mmHg at 68 °F (NTP, 1992), Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients), 3.0X10+4 mm Hg at 25 °C, 35.2 atm
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Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane
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Color/Form

Colorless gas, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

75-38-7, 24937-79-9
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Record name VINYLIDENE FLUORIDE
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Record name 1,1-Difluoroethene
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Record name Ethylene, 1,1-difluoro-
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Melting Point

-227 °F (NTP, 1992), -144 °C at 1 atm /freezing point/, -144 °C, -227 °F
Record name 1,1-DIFLUOROETHYLENE
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Record name Vinylidene fluoride
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Synthesis routes and methods I

Procedure details

Into a 2 liter-autoclave, 1000 g of deionized water, 0.8 g of methylcellulose, 2.5 g of ethyl acetate, 4 g of di-iso-propyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride, and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/0.50), were charged and subjected to suspension polymerization at 28° C. for 47 hours.
Name
Quantity
1000 g
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Reaction Step One
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0 (± 1) mol
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2.5 g
Type
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Reaction Step One

Synthesis routes and methods II

Procedure details

In a 2 liter-autoclave, 1040 g of deionized water, 0.8 g of methyl cellulose, 2 g of diisopropyl peroxydicarbonate (IPP), 396 g of vinylidene fluoride and 4 g of monomethyl maleate (giving a vinylidene fluoride/monomethyl maleate (mol ratio)=100/1.01) were charged and subjected to suspension polymerization at 28° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1040 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In prior arts, it is unknown reaction system that mono-, bis- or tris(3,3,3-trifluoropropyl)benzene is producing from 3,3,3-trifluoropropylene and benzene by Friedel-Crafts type reaction. As a process for producing 3,3,3-trifluoropropylbenzene, a certain process has been proposed in U.S. Pat. No. 3,080,428, in which process 3,3,3-trifluoropropyl ether is brought into reaction with benzene in the presence of hydrogen fluoride. However, since in the proposed process, water is formed from the reactants, the catalytic activity is reduced during the reaction and the recovery of once used catalyst is difficult. In addition, since the starting material, 3,3,3-trifluoropropyl ether, is obtained by the reaction of expensive vinylidene fluoride, formaldehyde or its polymer and hydrogen fluoride in a yield as low as 50 to 60%, the thus obtained 3,3,3-trifluoropropyl ether is highly expensive.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinylidene fluoride
Customer
Q & A

Q1: What is the molecular formula and weight of Vinylidene Fluoride (VDF)?

A1: this compound, also known as 1,1-Difluoroethylene, has the molecular formula C2H2F2 and a molecular weight of 64.04 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize VDF polymers?

A2: Common techniques include:

  • Nuclear Magnetic Resonance (NMR): Both 1H and 19F NMR provide insights into monomer ratios, copolymer composition, and sequence distribution. [, ]
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups and can be used to analyze crystallinity and phase transitions in PVDF. [, , , ]
  • X-ray Diffraction (XRD): Provides information about the crystalline structure, orientation, and phase transitions within PVDF materials. [, , , , ]
  • Raman Spectroscopy: Complementary to FTIR, it helps identify vibrational modes and characterize crystalline phases. []

Q3: What makes Polythis compound (PVDF) a versatile material for various applications?

A3: PVDF exhibits a unique combination of properties:

  • Piezoelectricity: PVDF can generate an electrical charge in response to mechanical stress, making it suitable for sensors and energy harvesters. [, , , ]
  • Ferroelectricity: PVDF exhibits spontaneous electric polarization, enabling its use in non-volatile memory and high-energy density capacitors. [, , , , ]
  • Chemical Resistance: PVDF is resistant to many solvents, acids, and bases, making it suitable for harsh environments. [, ]
  • Thermal Stability: PVDF has a relatively high melting point for a polymer, broadening its application range. [, ]

Q4: What are the main crystalline phases of PVDF and how do they impact its properties?

A4: PVDF primarily exists in three crystalline phases:

  • β-phase: Polar, with desirable piezoelectric and ferroelectric properties. [, , , , ]
  • γ-phase: Polar, showing piezoelectric and pyroelectric properties. [, ]

Q5: How can the properties of PVDF be further enhanced for specific applications?

A5:

  • Copolymerization: Introducing comonomers like trifluoroethylene (TrFE) or hexafluoropropylene (HFP) can tailor the properties of PVDF. For instance, VDF-TrFE copolymers exhibit enhanced ferroelectric properties. [, , , , , , ]
  • Blending: Combining PVDF with other polymers like polyacrylonitrile (PAN) or polycarbonate (HTPC) can create materials with a balanced set of properties, such as improved mechanical strength, thermal stability, or dielectric properties. [, , ]
  • Nanocomposites: Adding nanofillers like reduced graphene oxide or clay nanoparticles can enhance the piezoelectric, dielectric, and mechanical properties of PVDF. [, ]

Q6: What are some examples of how PVDF and its copolymers are used in membranes?

A6: PVDF-based membranes find applications in:

  • Water treatment: Ultrafiltration membranes for removing contaminants. [, ]
  • Battery separators: Providing electrical insulation and ion transport pathways in lithium-ion batteries. [, ]
  • Pervaporation: Selective separation of liquids based on differences in membrane permeability. []

Q7: Can the surface properties of PVDF membranes be modified?

A7: Yes, surface modification is crucial for tailoring membrane properties:

  • Grafting: Attaching hydrophilic polymer chains like poly(oxyethylene methacrylate) (POEM) can enhance the antifouling properties of PVDF membranes, improving their performance in water treatment. []
  • Blending with amphiphilic polymers: Incorporating polymers with both hydrophilic and hydrophobic segments can improve membrane hydrophilicity and oleophobicity, enhancing oil/water separation efficiency. []

Q8: What factors can affect the stability of PVDF and its copolymers?

A8: Stability can be influenced by:

  • Temperature: Prolonged exposure to high temperatures can lead to degradation, limiting its use in some high-temperature applications. [, ]
  • Chemicals: Strong bases can attack specific sites in VDF copolymers, leading to chain scission and degradation. []

Q9: How is the thermal stability of PVDF assessed?

A9: Thermal analysis techniques are employed, including:

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating decomposition onset and degradation kinetics. []
  • Differential Scanning Calorimetry (DSC): Measures heat flow during heating and cooling cycles, providing information about melting point, crystallization behavior, and phase transitions. [, , , , ]

Q10: How is computational chemistry used to study VDF and its copolymers?

A10: Computational approaches provide valuable insights:

  • Molecular Dynamics (MD) Simulations: Simulate molecular motions and interactions to understand phase transitions, ferroelectric behavior, and the influence of copolymer composition on properties. []
  • Kinetic Monte Carlo (kMC) Simulations: Model polymerization reactions, including iodine transfer polymerization, to optimize reaction conditions and predict polymer properties. []

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